molecular formula C17H13N3O3 B5887001 N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide

N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide

Cat. No. B5887001
M. Wt: 307.30 g/mol
InChI Key: BDICPTOBFZWTDL-DJKKODMXSA-N
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Description

N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide, also known as MIH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIH belongs to the class of hydrazones and is synthesized through a multi-step process involving the condensation of isoniazid and 6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

Scientific Research Applications

Crystal Structure Analysis

Schiff base derivatives, including compounds structurally similar to N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide, have been studied for their crystal structures. For instance, the study of similar Schiff base derivatives showed the formation of tape and helical chain structures through hydrogen bonds, which is critical for understanding their molecular architecture and interactions (Saranya et al., 2017).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of coumarinyl Schiff base derivatives. These compounds, which share a structural resemblance with this compound, have been synthesized and tested for antimicrobial activity against various bacterial strains. Some compounds have shown significant inhibition against test organisms, indicating potential applications in antimicrobial treatments (Mishra et al., 2014).

Synthesis and Characterization

The synthesis and characterization of similar compounds have been extensively studied. For instance, the synthesis of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a compound with a similar structure, was achieved under mild conditions. The spatial structure was confirmed by X-ray crystallography, providing valuable insights into the molecular structure and potential applications of these compounds (Kulakov et al., 2009).

Anticancer Potential

Research on 4-chromenone derivatives combined with N-acylhydrazone, closely related to this compound, has indicated their potential as anti-cancer agents. One study found that these derivatives exhibited efficacy in inhibiting the clonogenicity of colon cancer cells, highlighting their potential in the development of chemotherapeutic agents (Shin et al., 2021).

Antifungal and Antibacterial Activity

Novel coumarin derivatives, similar to this compound, have been synthesized and evaluated for their antifungal and antibacterial activities. These compounds showed promising results, with some exhibiting significant inhibitory activity against bacterial and fungal strains. This research suggests the potential of these compounds in developing new antimicrobial agents (Tiwari et al., 2018).

properties

IUPAC Name

N-[(E)-(6-methyl-4-oxochromen-3-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11-2-3-15-14(8-11)16(21)13(10-23-15)9-19-20-17(22)12-4-6-18-7-5-12/h2-10H,1H3,(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDICPTOBFZWTDL-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide

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